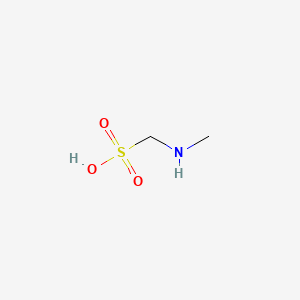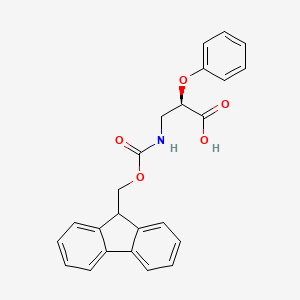
2-Azido-1-chloro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1-chloro-4-nitrobenzene is an organic compound with the molecular formula C6H3ClN4O2 It is a derivative of benzene, featuring azido, chloro, and nitro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-chloro-4-nitrobenzene typically involves multiple steps. One common method starts with the nitration of chlorobenzene to produce 1-chloro-4-nitrobenzene. This intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-1-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF is commonly used for azidation.
Reduction: Hydrogen gas with a palladium catalyst is used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 2-Amino-1-chloro-4-nitrobenzene.
Oxidation: Various oxidized derivatives depending on the conditions.
Applications De Recherche Scientifique
2-Azido-1-chloro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a precursor for compounds with potential biological activity.
Mécanisme D'action
The mechanism of action of 2-Azido-1-chloro-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group is particularly reactive, allowing the compound to participate in click chemistry reactions, forming stable triazole rings. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further react with various electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-nitrobenzene: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.
1-Azido-4-nitrobenzene: Similar but lacks the chloro substituent, affecting its reactivity and applications.
2-Azido-1-chloro-4-methylbenzene: The presence of a methyl group instead of a nitro group changes its chemical properties significantly.
Uniqueness
2-Azido-1-chloro-4-nitrobenzene is unique due to the presence of both azido and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H3ClN4O2 |
|---|---|
Poids moléculaire |
198.57 g/mol |
Nom IUPAC |
2-azido-1-chloro-4-nitrobenzene |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-2-1-4(11(12)13)3-6(5)9-10-8/h1-3H |
Clé InChI |
RAFRLUDWXIUDOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])N=[N+]=[N-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



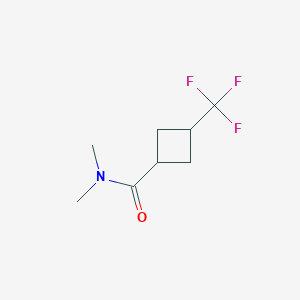
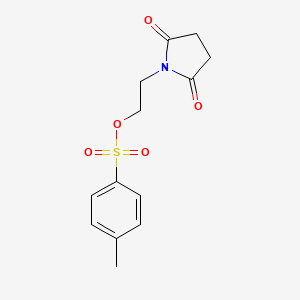
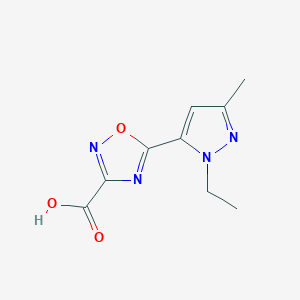
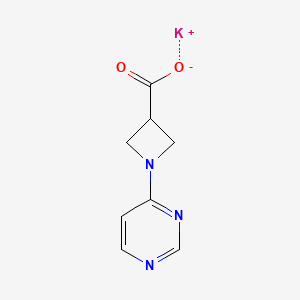
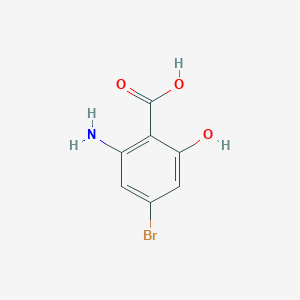
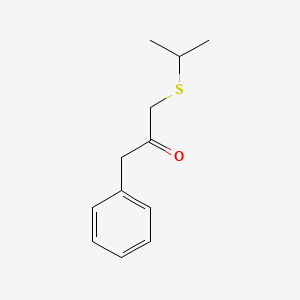

![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13477119.png)


